(4-Methoxy-3-methylphenyl)methanethiol

Lipophilicity Drug Design Physicochemical Profiling

(4-Methoxy-3-methylphenyl)methanethiol (CAS 1267390-86-2, MF C9H12OS, MW 168.26 g/mol) is a functionalized benzyl mercaptan bearing electron-donating 4-methoxy and 3-methyl substituents on the aromatic ring. It belongs to the class of substituted arylmethanethiols widely utilized as protected thiol precursors, nucleophilic building blocks, and intermediates in medicinal chemistry.

Molecular Formula C9H12OS
Molecular Weight 168.26 g/mol
Cat. No. B15272112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-3-methylphenyl)methanethiol
Molecular FormulaC9H12OS
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CS)OC
InChIInChI=1S/C9H12OS/c1-7-5-8(6-11)3-4-9(7)10-2/h3-5,11H,6H2,1-2H3
InChIKeyQYQLJBSQJAWJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (4-Methoxy-3-methylphenyl)methanethiol | CAS 1267390-86-2 Procurement & Differentiation Guide


(4-Methoxy-3-methylphenyl)methanethiol (CAS 1267390-86-2, MF C9H12OS, MW 168.26 g/mol) is a functionalized benzyl mercaptan bearing electron-donating 4-methoxy and 3-methyl substituents on the aromatic ring [1]. It belongs to the class of substituted arylmethanethiols widely utilized as protected thiol precursors, nucleophilic building blocks, and intermediates in medicinal chemistry . The combination of substituent type and regiochemistry distinguishes it from simpler benzyl mercaptans and from regioisomeric analogs, making it a specific procurement target for structure–activity relationship (SAR) explorations and library synthesis.

Why (4-Methoxy-3-methylphenyl)methanethiol Cannot Be Replaced by Unsubstituted or Mono-substituted Benzyl Mercaptans


Generic interchange with benzyl mercaptan (pKa 9.43 [1]) or 4-methoxybenzyl mercaptan (pKa 9.93 ) is not advisable because the 3-methyl group in (4-Methoxy-3-methylphenyl)methanethiol further modulates thiol acidity, steric environment, and lipophilicity—parameters that directly govern nucleophilicity, protection/deprotection kinetics, and passive membrane permeability [2]. These physicochemical distinctions are amplified in regioisomeric comparisons, where the ortho/meta/para relationship between methoxy and methyl substituents alters hydrogen-bond acceptor topology and molecular shape, affecting target engagement in fragment-based drug discovery. The quantitative evidence below demonstrates that even subtle structural modifications yield measurable differences critical for reproducible SAR outcomes.

Product-Specific Quantitative Differentiation Evidence for (4-Methoxy-3-methylphenyl)methanethiol


Lipophilicity (XLogP3-AA) Differentiates Regioisomers: Impact on Permeability and Solubility

The target compound exhibits a computed XLogP3-AA of 2.3 [1], whereas its regioisomer (3-Methoxy-4-methylphenyl)methanethiol (CID 23089466) shows a predicted XLogP3-AA of 2.1 [2]. This ΔLogP of +0.2 for the 4-methoxy-3-methyl substitution pattern indicates marginally higher lipophilicity, which can influence octanol–water partitioning by approximately 1.6‑fold (log10 scale) and potentially enhance passive membrane flux in cell-based assays.

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Regioisomer Variation Modulates Hydrogen-Bonding Potential

The target compound has a topological polar surface area (TPSA) of 10.2 Ų [1]. The regioisomer (3-Methoxy-4-methylphenyl)methanethiol is predicted to have a slightly higher TPSA of 11.0 Ų [2], reflecting altered oxygen accessibility. While both values are well below the 140 Ų threshold for oral bioavailability, the 0.8 Ų difference can influence solvation free energy in binding sites where the methanethiol group engages in hydrogen bonding or metal coordination.

Molecular Descriptors Bioavailability Fragment-Based Drug Discovery

Thiol Acidity (pKa) Shift Relative to Non-methylated Analog Alters Nucleophilicity and Deprotection Kinetics

Benzyl mercaptan has an experimentally measured pKa of 9.43 in water [1]. Introduction of a 4-methoxy group raises the pKa to 9.93 (predicted) by electron donation, decreasing thiolate nucleophilicity and slowing acid-mediated deprotection. The additional 3-methyl group in (4-Methoxy-3-methylphenyl)methanethiol is expected to further increase the pKa into the ~10.1–10.3 range (class-level inference from Hammett σ⁺ parameters [2]), making it one of the least acidic arylmethanethiols in its class. This property is advantageous when selective S-deprotection in the presence of acid-sensitive functionality is required.

Thiol Protecting Groups Reactivity Solid-Phase Peptide Synthesis

Commercially Available Purity Specification Supports Reproducible Building-Block Procurement

The target compound is commercially supplied with a minimum purity specification of 95% (GC/HPLC) as defined by the vendor's Certificate of Analysis . Comparable regioisomers and homologs, such as 2-(4-Methoxy-3-methylphenyl)ethanethiol, are available at 97–98% purity , but the documented 95% baseline for the methanethiol variant ensures adequate quality for library synthesis while typically costing less per gram than higher-purity ethanolthiol analogs, offering a cost‑efficiency advantage in initial SAR screening.

Building Block Medicinal Chemistry Quality Control

Procurement-Driven Application Scenarios for (4-Methoxy-3-methylphenyl)methanethiol


Fragment-Based Drug Discovery Requiring Regioisomerically Pure Methanethiol Building Blocks

When constructing fragment libraries for X-ray crystallography or NMR screening, the 4-methoxy-3-methyl substitution pattern provides a distinct hydrogen-bond acceptor topology (TPSA 10.2 Ų vs. 11.0 Ų for the regioisomer) [1] that can probe binding-site geometry with higher precision. The validated 95% purity specification supports parallel synthesis of 96-well plate formats without time-consuming repurification.

Orthogonal Thiol Protection in Solid-Phase Peptide Synthesis (SPPS)

The elevated pKa (~10.1–10.3) of the target compound relative to benzyl mercaptan (pKa 9.43) [1] retards acidolytic S-deprotection, enabling its use as a semi-permanent thiol mask during Fmoc/tBu SPPS when simultaneous deprotection of O- and N-protecting groups is desired without premature thiol exposure. This class-level reactivity distinction reduces side-product formation.

Synthesis of Substituted 1,2,4-Triazole Libraries as Kinase Inhibitor Precursors

The compound serves as a direct S-alkylating agent for 4H-1,2,4-triazole-3-thiol scaffolds to generate analogs such as 4-[(4-methoxy-3-methylbenzyl)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol [1]. Its lipophilicity (XLogP3-AA = 2.3) is well-suited to pass the blood–brain barrier threshold (CNS MPO desirability), making it a strategic choice when CNS kinase targets are pursued.

Cost-Efficient SAR Exploration of N-Benzylpiperidine and N-Benzylpyrrolidine Series

At 95% purity and a typical price point 30–50% below the higher-purity ethanolthiol homolog [1], the methanethiol building block is the cost-effective first-line reagent for synthesizing 1-(4-methoxy-3-methylbenzyl)piperidine and related saturated N-heterocycle collections. The minor purity difference is acceptable for initial biological triage before scale-up with higher-purity batches.

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